Diacetone acrylamide (DAAM, CAS 2873-97-4) is a highly functional vinyl monomer featuring both a polymerizable acrylamide double bond and a reactive ketone carbonyl group. In industrial procurement, it is primarily sourced as a specialized self-crosslinking monomer for waterborne acrylic emulsions and polyurethane dispersions. When paired with a dihydrazide crosslinker—most commonly adipic acid dihydrazide (ADH)—DAAM enables robust keto-hydrazide crosslinking at ambient temperatures triggered solely by water evaporation [1]. This specific chemical pathway allows formulators to achieve the mechanical strength, solvent resistance, and durability traditionally associated with two-component (2K) systems, but within a stable, ready-to-use one-component (1K) formulation, making DAAM a critical building block in modern high-performance coatings and adhesives.
Generic substitution of DAAM with standard acrylamide (AM) completely eliminates ambient crosslinking capability, as AM lacks the essential ketone moiety required to react with hydrazide crosslinkers [1]. While N-methylolacrylamide (NMA) is a cheaper, traditional crosslinking alternative, it requires high-temperature baking (typically 130–150°C) to cure and releases toxic formaldehyde as a byproduct, rendering it unusable for heat-sensitive substrates or zero-VOC architectural formulations [2]. Another in-class keto-functional monomer, acetoacetoxyethyl methacrylate (AAEM), can achieve ambient crosslinking but suffers from poor hydrolytic stability in the alkaline conditions (pH 8–10) typical of waterborne latexes. This susceptibility leads to premature hydrolysis of the acetoacetoxy group in the can, severely reducing the shelf life of the 1K formulation compared to the highly stable DAAM[3].
The DAAM/ADH crosslinking system undergoes rapid condensation to form hydrazone linkages at ambient temperatures (~20–25°C) immediately upon water evaporation. In stark contrast, traditional N-methylolacrylamide (NMA) crosslinkers require significant thermal activation to drive the self-condensation reaction [1]. Procurement of DAAM eliminates the need for industrial baking ovens, drastically reducing energy consumption and expanding application compatibility.
| Evidence Dimension | Minimum curing/crosslinking temperature |
| Target Compound Data | DAAM/ADH: ~20–25°C (Ambient) |
| Comparator Or Baseline | NMA: 130–150°C |
| Quantified Difference | >100°C reduction in required curing temperature |
| Conditions | Waterborne acrylic emulsion film formation |
Enables the formulation of high-performance crosslinked coatings for heat-sensitive substrates like wood and plastics while eliminating baking oven energy costs.
In 1K waterborne formulations, the pH is typically adjusted to 8–10 using ammonia or amines to ensure colloidal stability. Under these alkaline conditions, AAEM is prone to rapid hydrolysis, which destroys its crosslinking sites over time. DAAM exhibits superior hydrolytic stability across this elevated pH range, preserving the ketone functionality in the aqueous phase and ensuring long-term reactivity [1].
| Evidence Dimension | Hydrolytic degradation in alkaline emulsion (pH 8-10) |
| Target Compound Data | DAAM: Highly stable, supporting >12 months 1K shelf life |
| Comparator Or Baseline | AAEM: Susceptible to hydrolysis, degrading crosslinking efficacy over time |
| Quantified Difference | Significant extension of functional stability in alkaline 1K storage |
| Conditions | Aqueous acrylic latex stored at room temperature |
Prevents premature degradation of the crosslinker in the can, allowing manufacturers to sell stable, ready-to-use 1K waterborne paints with guaranteed shelf lives.
Traditional self-crosslinking utilizing NMA proceeds via a condensation reaction that inherently releases formaldehyde as a toxic, volatile byproduct. The DAAM/ADH keto-hydrazide reaction forms a stable hydrazone linkage without generating formaldehyde or other hazardous VOCs during the curing process [1].
| Evidence Dimension | Formaldehyde emission during cure |
| Target Compound Data | DAAM/ADH: 0 ppm (Formaldehyde-free) |
| Comparator Or Baseline | NMA: Emits formaldehyde during condensation |
| Quantified Difference | Complete elimination of formaldehyde emissions |
| Conditions | Film curing and crosslinking phase of architectural coatings |
Essential for meeting stringent indoor air quality standards and zero-VOC architectural coating regulations where NMA is legally or commercially barred.
Incorporating just 2–5 wt% DAAM into an acrylic latex, followed by ADH crosslinking, drastically increases the gel fraction (the insoluble polymer network) compared to non-crosslinked baselines. This dense interfacial network physically blocks water ingress, significantly reducing water absorption and preventing 'water whitening' in dried films during long-term moisture exposure [1].
| Evidence Dimension | Gel fraction and water absorption |
| Target Compound Data | DAAM-modified acrylic: High gel fraction, minimal water absorption |
| Comparator Or Baseline | Unmodified acrylic baseline: Low gel fraction, high swelling/whitening |
| Quantified Difference | Substantial increase in mechanical integrity and water resistance |
| Conditions | 30-day water immersion of dried latex films |
Critical for exterior architectural paints, wood coatings, and adhesives that require long-term durability and aesthetic stability against moisture.
DAAM is the optimal choice for wood coatings because wood substrates cannot withstand the 130°C+ baking temperatures required by traditional NMA crosslinkers. Furthermore, DAAM's superior hydrolytic stability ensures that the formulated 1K coating maintains a long shelf life in the can, outperforming AAEM-based alternatives that degrade in alkaline waterborne environments .
Leveraging its formaldehyde-free curing mechanism, the DAAM/ADH system allows formulators to achieve high scrub resistance, dirt pick-up resistance, and durability in interior paints. It directly replaces NMA to ensure strict compliance with modern indoor air quality regulations and zero-VOC certifications [1].
In water-based PSAs, DAAM provides controlled interfacial crosslinking during the drying stage. This selectively increases the cohesive strength and water resistance of the adhesive film without over-crosslinking the polymer core, ensuring that the necessary initial tack and peel adhesion are maintained[2].
Irritant;Health Hazard